molecular formula C10H13N5O4 B8787134 3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl acetate CAS No. 114778-61-9

3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl acetate

Cat. No.: B8787134
CAS No.: 114778-61-9
M. Wt: 267.24 g/mol
InChI Key: ACLNDNSSROFMMN-UHFFFAOYSA-N
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Description

3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl acetate: is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl acetate typically involves the following steps:

    Starting Material: The synthesis begins with a purine derivative, such as 6H-Purin-6-one.

    Functionalization: The purine derivative undergoes a series of functionalization reactions to introduce the amino group at the 2-position and the acetyloxypropoxy group at the 9-position.

    Acetylation: The final step involves acetylation to introduce the acetyloxy group.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The process may also include purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the purine ring, resulting in the formation of reduced purine derivatives.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various chemical reactions.

Biology:

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.

Medicine:

    Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic applications, such as antiviral or anticancer agents.

Industry:

    Material Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The acetyloxypropoxy group may enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

  • 6H-Purin-6-one, 2-amino-9-(2,3-dihydroxypropoxy)-1,9-dihydro-
  • 6H-Purin-6-one, 2-amino-9-(2,3-dimethoxypropoxy)-1,9-dihydro-

Comparison:

  • Structural Differences: The primary difference lies in the substituents at the 9-position. While 3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl acetate has an acetyloxypropoxy group, the similar compounds have dihydroxypropoxy or dimethoxypropoxy groups.
  • Chemical Properties: These structural differences lead to variations in chemical properties, such as solubility, reactivity, and stability.
  • Biological Activity: The presence of different functional groups can also affect the compound’s biological activity, including its binding affinity to molecular targets and its overall pharmacokinetic profile.

Properties

CAS No.

114778-61-9

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

3-[(2-amino-6-oxo-1H-purin-9-yl)oxy]propyl acetate

InChI

InChI=1S/C10H13N5O4/c1-6(16)18-3-2-4-19-15-5-12-7-8(15)13-10(11)14-9(7)17/h5H,2-4H2,1H3,(H3,11,13,14,17)

InChI Key

ACLNDNSSROFMMN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCON1C=NC2=C1N=C(NC2=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 9-(3-hydroxyprop-1-oxy)guanine (150 mg, 0.67 mmol), 4-dimethylaminopyridine (15.6 mg, 0.13 mmol), acetic anhydride (0.25 ml, 2.65 mmol) and N,N-dimethylformamide (5 ml) was stirred at 20° C. for 3 hours and then ethanol was added. After a further 15 minutes the solvent was evaporated under reduced pressure and the residue was chromatographed on silica gel (eluted with chloroform-ethanol, 4:1), yielding the title compound (120 mg, 67%). Recrystallisation from methanol-water gave 9-(3-acetoxy-prop-1-oxy)guanine (82 mg, 46%). IR: υmax (KBr) 3330, 3168, 1736, 1696, 1648, 1602, 1589, 1391 cm-1. 1H NMR: δH [(CD3)2SO] 1.98 (2H, quintet, J=6.3, 6.6 Hz, CH2CH2CH2), 2.02 (3H, s, ##STR14## 4.17 (2H, t, J=6.6 Hz, CH2ON), 4.32 (2H, t, J=6.3 Hz, ##STR15## 6.60 (2H, br.s, D2O exchangeable NH2), 7.94 (1H, s, H-8), 10.69 (1H, br.s, D2O exchangeable, H-1). Found: C, 44.99; H, 4.93; N, 26.20% M+ 267.0964 C10H13N5O4 requires C, 44.93; H, 4.91; N, 26.21% M+ 267.0968.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
15.6 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
67%

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